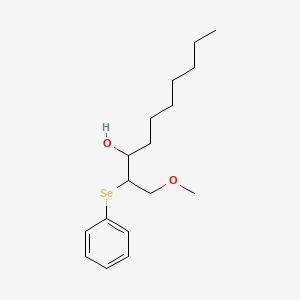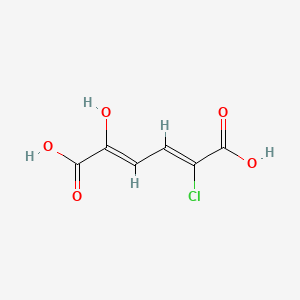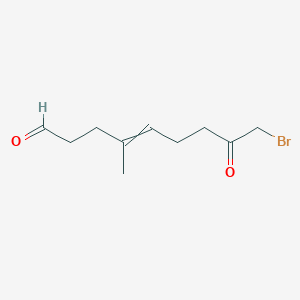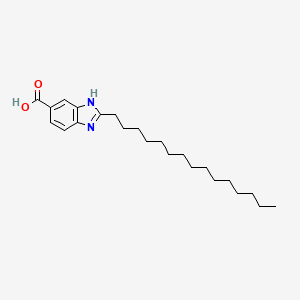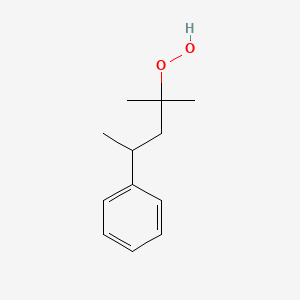
2-Methyl-4-phenylpentane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenylpentane-2-peroxol is an organic peroxide compound characterized by its unique structure, which includes a peroxol group attached to a pentane chain with methyl and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylpentane-2-peroxol typically involves the reaction of 2-Methyl-4-phenylpentane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using controlled amounts of hydrogen peroxide and catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to prevent decomposition and ensure the stability of the peroxol compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-phenylpentane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.
Reduction: Reduction of the peroxol group can yield alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where the peroxol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-phenylpentane-2-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and oxidative stress.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in polymerization processes and as a stabilizer in certain industrial applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenylpentane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved include:
Oxidative Stress Pathways: Activation of cellular defense mechanisms against oxidative damage.
Signal Transduction Pathways: Modulation of signaling pathways that respond to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-phenylpentane: Lacks the peroxol group, making it less reactive in oxidation reactions.
4-Phenylpentane-2-peroxol: Similar structure but without the methyl group, affecting its reactivity and stability.
Uniqueness
2-Methyl-4-phenylpentane-2-peroxol is unique due to the presence of both methyl and phenyl groups, which influence its chemical reactivity and stability. The peroxol group makes it a potent oxidizing agent, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
78484-97-6 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(4-hydroperoxy-4-methylpentan-2-yl)benzene |
InChI |
InChI=1S/C12H18O2/c1-10(9-12(2,3)14-13)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3 |
InChI-Schlüssel |
QRQWPQULMMWMGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)OO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



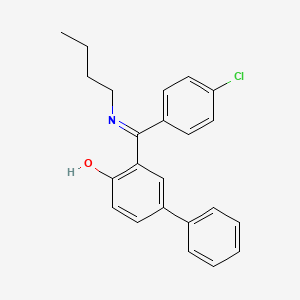
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)

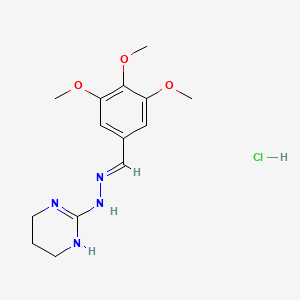
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
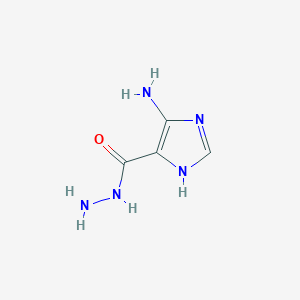
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)

